Diethyl 2-ethyl-2-(trideuteriomethyl)propanedioate
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as diethyl 2-{[3-(triethoxysilyl)propyl]amino}ethylphosphonate, involves alkylation reactions under specific conditions. For example, the alkylation of 3-aminopropyltriethoxysilane (APTES) with diethyl vinylphosphonate was performed under quick neat heating . This suggests that similar alkylation strategies could potentially be applied to synthesize diethyl 2-ethyl-2-(trideuteriomethyl)propanedioate, although the presence of the trideuteriomethyl group may require modified conditions or reagents to incorporate the deuterium atoms.
Molecular Structure Analysis
The molecular structure of related compounds, such as diethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methyl]propanedioate, has been characterized by crystallography, revealing specific dihedral angles and stabilization interactions like C—H⋯O interactions . These findings can be extrapolated to suggest that diethyl 2-ethyl-2-(trideuteriomethyl)propanedioate may also exhibit specific geometric conformations and intermolecular interactions that could influence its reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied, such as the intramolecular cyclization of diethyl 2-(dialkoxyphosphorylethynyl)-2-arylaminomalonates catalyzed by boron trifluoride diethyl etherate . This indicates that diethyl 2-ethyl-2-(trideuteriomethyl)propanedioate might also undergo cyclization or other reactions under the influence of catalysts, which could be useful in synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through techniques like cyclic voltammetry and UV-Vis spectroscopy, particularly in the context of complexation with lanthanide cations . These studies provide a foundation for understanding how diethyl 2-ethyl-2-(trideuteriomethyl)propanedioate might interact with metal ions and how its electrochemical properties could be characterized.
Scientific Research Applications
Catalytic Cyclization Processes
Research by Egorova et al. (2017) explores the use of diethyl 2-(dialkoxyphosphorylethynyl)-2-arylaminomalonates in catalytic cyclization processes. This study highlights how diethyl compounds, similar to Diethyl 2-ethyl-2-(trideuteriomethyl)propanedioate, are utilized in the synthesis of novel 3-phosphonylated indoles, which are significant in pharmaceutical and synthetic organic chemistry (Egorova et al., 2017).
Complexation with Lanthanide Cations
Amarandei et al. (2014) conducted a study on the complexation behavior of diethyl compounds with lanthanide metal ions. This research is pivotal in understanding the interactions of such compounds with rare earth elements, which can have implications in materials science and catalysis (Amarandei et al., 2014).
Radical Addition Processes
Research by Byers and Lane (1990) investigates the radical addition of diethyl (2-phenylseleno)propanedioate to olefins. This study provides insights into the use of diethyl compounds in radical chain processes, which are fundamental in organic synthesis and the development of new materials (Byers & Lane, 1990).
Catalyst Development
Deshmukh et al. (1999) describe the use of diethyl 2,2,2-trichloroethylidenepropanedioate in the development of catalysts. This research is significant in the field of catalysis, particularly for reactions requiring specific and efficient catalysts (Deshmukh et al., 1999).
Electrochemical Characterization
The electrochemical properties of diethyl compounds are studied by Amarandei et al. (2014), focusing on their redox processes. Such research is crucial in electrochemistry and materials science, especially in the development of sensors and electrochemical devices (Amarandei et al., 2014).
Solvent Systems and Phase Diagrams
Lalikoglu and Bilgin (2014) researched the use of 1,3-diethyl propanedioate in solvent systems for phase diagram studies. Understanding the solubility and phase behavior of such compounds is essential in chemical engineering and process optimization (Lalikoglu & Bilgin, 2014).
Safety and Thermal Stability
Veedhi et al. (2016) conducted a study focusing on the safety and thermal stability of reactions involving 1,3-diethyl propanedioate. This research is crucial for understanding the potential hazards and safety measures needed in chemical processes involving these compounds (Veedhi et al., 2016).
properties
IUPAC Name |
diethyl 2-ethyl-2-(trideuteriomethyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-10(4,8(11)13-6-2)9(12)14-7-3/h5-7H2,1-4H3/i4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRGILDUWDVBJX-GKOSEXJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-ethyl-2-(trideuteriomethyl)propanedioate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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